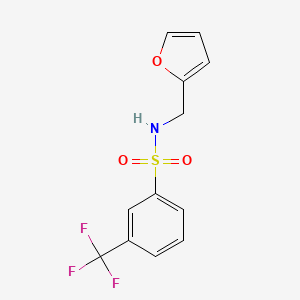

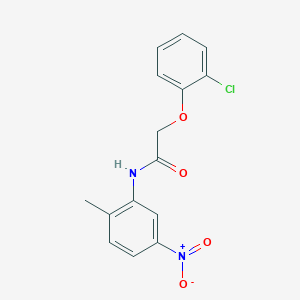

N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide, often involves cascade reactions or the incorporation of specific functional groups. For instance, a study detailed the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, showcasing the versatility of sulfonamide synthesis through the manipulation of furan and benzenesulfonamide units under gold catalysis (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamides, including N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide, can be intricate, with specific configurations affecting their chemical behavior. For example, investigations into the molecular structure and conformations of benzenesulfonamide derivatives through methods like X-ray diffraction have provided insights into their spatial arrangement, demonstrating how the sulfonamide group's orientation relative to other functional groups can significantly influence the overall molecular structure (Petrov et al., 2006).

Chemical Reactions and Properties

Sulfonamides, including N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide, participate in a variety of chemical reactions, highlighting their reactivity and functional group compatibility. Studies have shown that sulfonamide compounds can engage in reactions leading to the formation of diverse structures, such as the generation of benzo[e][1,2]thiazine derivatives, showcasing the functional group's versatility in chemical synthesis (Xiao et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Detailed structural analyses, such as those conducted through X-ray crystallography, offer valuable insights into the physical characteristics of these compounds, revealing the importance of molecular geometry and intermolecular interactions in determining their physical properties (Sreenivasa et al., 2014).

Applications De Recherche Scientifique

Antitumor Activity and Carbonic Anhydrase Inhibition : Diamide-based benzenesulfonamides, including compounds related to N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide, have been identified as selective inhibitors of carbonic anhydrase IX, a metalloenzyme associated with tumors. These compounds, particularly those with a furylidene moiety, show potent antitumor activity against renal cancer cell lines, making them promising for cancer treatment research (Abdelrahman et al., 2019).

Synthesis of Piperidines and Indolizidines : The compound plays a crucial role in the synthesis of trisubstituted piperidines, achieved via aza-Achmatowicz oxidation. This process is significant in the synthesis of complex organic compounds like indolizidine alkaloids, which have various pharmacological applications (Harris & Padwa, 2003).

Synthesis of Furyl Sulfonamides : This compound is utilized in the formation of furyl sulfonamides through the reaction of furan with in situ generated N-tosyl imines. Such reactions contribute to the development of novel chemical structures with potential pharmacological uses (Padwa et al., 2003).

Carbonic Anhydrase Inhibitors for Glaucoma : Benzenesulfonamide derivatives, related to the compound , have been synthesized and shown to be effective inhibitors of carbonic anhydrase, an enzyme significant in the treatment of glaucoma. These compounds have demonstrated substantial intraocular pressure-lowering activity in animal models, suggesting their potential in glaucoma therapy (Nocentini et al., 2016).

Antimicrobial and Anticancer Applications : Some derivatives of benzenesulfonamides have shown promising results as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, including N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide, have been evaluated for their effectiveness against various biological targets, demonstrating their potential in drug development (Küçükgüzel et al., 2013).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3S/c13-12(14,15)9-3-1-5-11(7-9)20(17,18)16-8-10-4-2-6-19-10/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXGLEBQOOUAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)